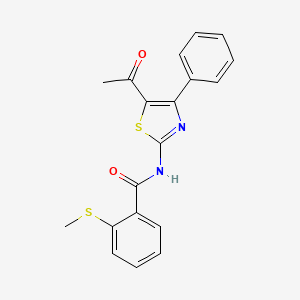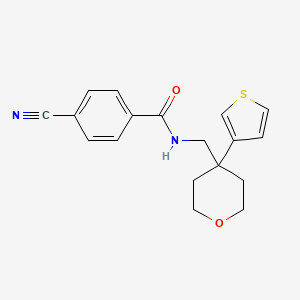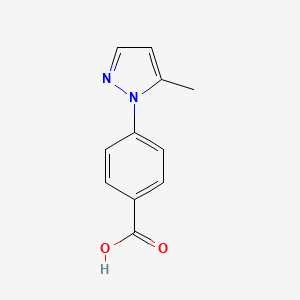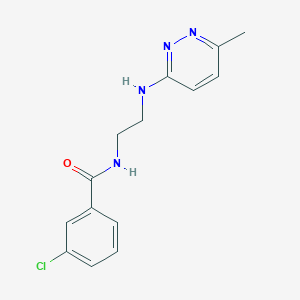
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. The structure of benzamide derivatives typically consists of a benzoyl group attached to an amine, and various substitutions on the benzene ring or the amine nitrogen can significantly alter their chemical and biological properties .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various routes, including direct acylation reactions, heterocyclization, and reactions with isothiocyanates. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Another study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, which were prepared through a reaction of benzoyl isothiocyanate with malononitrile . Additionally, N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of the corresponding aroylthioureas . These methods highlight the versatility in the synthetic approaches for creating benzamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and can be characterized using various spectroscopic and computational techniques. X-ray single crystal diffraction is a common method for determining the crystal structure of these compounds, as seen in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . Density functional theory (DFT) calculations are also employed to predict the molecular geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies, which are essential for understanding the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, which are often explored to enhance their biological activities or to create novel compounds with potential applications. For example, the reaction of benzoyl isothiocyanate with various reagents led to the formation of compounds with significant antiviral activities against the influenza A virus . The colorimetric sensing behavior of certain benzamide derivatives for fluoride anions is another interesting chemical reaction, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. Some derivatives have been investigated for their gelation behavior, which is affected by methyl functionality and multiple non-covalent interactions, including π-π interactions and hydrogen bonding . The antioxidant properties of these compounds are also of interest and can be determined using assays like the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies
Research in the field of organic chemistry has extensively explored the synthesis of thiazole derivatives due to their potential biological activities. For instance, Patel et al. (2015) discussed the synthesis of heterocyclic compounds involving thiazole moieties, characterized by spectroscopic methods like NMR, IR, and LC-MS, highlighting the importance of these techniques in identifying and understanding the structure-activity relationships of such compounds G. K. Patel, H. S. Patel, 2015.
Anticancer Activity
The anticancer potential of thiazole derivatives has been a significant area of investigation. Ravinaik et al. (2021) evaluated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activities against various cancer cell lines, showing promising results that underscore the therapeutic potential of thiazole compounds in cancer treatment B. Ravinaik et al., 2021.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiazole derivatives have also been extensively studied, providing insights into their potential as novel therapeutic agents. For example, the study by Rizk et al. (2021) on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide revealed strong antitumor and antimicrobial activities, suggesting their utility in developing new antimicrobial and anticancer drugs Mariam G. Rizk, A. Emara, Nelly H. Mahmoud, 2021.
Supramolecular Gelators
In materials science, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been explored, demonstrating the significance of non-covalent interactions and the role of substituents in the gelation process. Such studies open up possibilities for using these compounds in the development of novel materials with specific properties P. Yadav, Amar Ballabh, 2020.
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(25-17)21-18(23)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNLYODKCOODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)
![6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507264.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)
